molecular formula C8H15Cl2N3O B1402623 2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride CAS No. 1361112-33-5

2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride

Cat. No.: B1402623
CAS No.: 1361112-33-5
M. Wt: 240.13 g/mol
InChI Key: HVOKNVMPVXNTOX-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The compound 2-(5-Methyl-oxadiazol-2-yl)-piperidine dihydrochloride exhibits a complex molecular architecture that combines two distinct heterocyclic systems. Based on the related hydrochloride salt form documented in chemical databases, this compound features a molecular formula that can be derived from the base structure C₈H₁₃N₃O with additional hydrochloric acid components. The structural framework consists of a six-membered piperidine ring directly connected to a five-membered 1,3,4-oxadiazole ring through a carbon-carbon bond at the second position of the piperidine ring.

The 1,3,4-oxadiazole moiety contains one oxygen atom and two nitrogen atoms arranged in a specific pattern that contributes significantly to the compound's chemical properties. The methyl substituent at the fifth position of the oxadiazole ring provides additional steric and electronic effects that influence the overall molecular behavior. The piperidine component, a saturated six-membered nitrogen heterocycle, serves as a crucial structural element that enhances the compound's three-dimensional conformation and potential biological interactions.

Nomenclature considerations for this compound reflect the International Union of Pure and Applied Chemistry systematic naming conventions. The primary name indicates the position of attachment between the two ring systems, with the oxadiazole ring serving as a substituent on the piperidine core structure. Alternative systematic names include 2-methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole, which emphasizes the oxadiazole as the parent structure. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen centers in the molecular structure.

The compound's structural features demonstrate remarkable stability due to the aromatic character of the oxadiazole ring system. The 1,3,4-oxadiazole ring satisfies Hückel's rule for aromaticity, containing six π-electrons in a planar, cyclic arrangement. This aromatic stabilization contributes to the compound's chemical stability and influences its reactivity patterns. The piperidine ring adopts a chair conformation typical of saturated six-membered rings, providing conformational flexibility that allows the molecule to interact with various biological targets.

Structural Parameter Value Reference
Molecular Weight (base compound) 181.21 g/mol
Molecular Formula (base) C₈H₁₃N₃O
Ring Systems Two heterocycles
Aromatic Character 1,3,4-oxadiazole ring

Historical Context in Heterocyclic Chemistry

The development of oxadiazole-containing compounds represents a significant milestone in the evolution of heterocyclic chemistry, with the first systematic studies of oxadiazole derivatives emerging in the mid-20th century. The 1,3,4-oxadiazole ring system gained particular attention due to its unique electronic properties and potential applications in medicinal chemistry. Early investigations into oxadiazole synthesis established fundamental methodologies that continue to influence contemporary synthetic approaches.

Historical synthetic approaches to 1,3,4-oxadiazoles have evolved from simple cyclization reactions to sophisticated multi-step processes. Traditional methods involved the cyclization of acid hydrazides with various dehydrating agents, including phosphorus oxychloride, thionyl chloride, and phosphorus pentoxide. These early synthetic strategies laid the groundwork for more advanced methodologies that allow for precise control over substitution patterns and stereochemistry.

The integration of piperidine scaffolds into oxadiazole chemistry emerged from recognition of piperidine's importance in medicinal chemistry. Piperidine derivatives have been extensively studied since the early twentieth century due to their presence in numerous natural products and pharmaceutical compounds. The combination of oxadiazole and piperidine moieties represents a rational drug design approach that leverages the beneficial properties of both heterocyclic systems.

Research into oxadiazole-piperidine hybrids gained momentum during the late twentieth and early twenty-first centuries as scientists recognized the potential for creating molecules with enhanced pharmacological profiles. Studies demonstrated that the combination of these two heterocyclic systems could produce compounds with improved metabolic stability, enhanced bioavailability, and reduced toxicity compared to their individual components. This historical progression reflects the broader trend in medicinal chemistry toward designing hybrid molecules that combine multiple pharmacophores.

The evolution of analytical techniques has played a crucial role in advancing oxadiazole-piperidine chemistry. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed structural characterization of these complex molecules. These technological advances have facilitated the development of structure-activity relationship studies that inform contemporary drug design efforts.

Historical Period Key Development Impact
1960s-1970s Initial oxadiazole synthesis methods Established fundamental chemistry
1980s-1990s Piperidine incorporation strategies Expanded synthetic possibilities
2000s-2010s Hybrid molecule development Enhanced pharmacological profiles
2010s-Present Advanced analytical characterization Improved understanding of properties

Significance of Oxadiazole-Piperidine Hybrid Architectures

The significance of oxadiazole-piperidine hybrid architectures extends far beyond their individual heterocyclic components, representing a synergistic combination that enhances multiple aspects of molecular function. These hybrid structures demonstrate unique properties that arise from the electronic and steric interactions between the two ring systems, creating molecules with enhanced stability, improved solubility characteristics, and distinctive binding profiles.

The oxadiazole component contributes several critical features to the hybrid architecture. The aromatic character of the 1,3,4-oxadiazole ring provides molecular rigidity and electronic stabilization, while the heteroatoms within the ring serve as hydrogen bond acceptors. These properties enhance the compound's ability to interact with biological targets through specific binding interactions. Additionally, the oxadiazole ring system exhibits favorable metabolic stability, resisting enzymatic degradation that commonly affects other heterocyclic systems.

Piperidine scaffolds contribute conformational flexibility and three-dimensional structure to the hybrid architecture. The saturated nature of the piperidine ring allows for multiple conformational states, enabling the molecule to adopt optimal binding conformations when interacting with target proteins. The basic nitrogen atom in the piperidine ring can participate in ionic interactions and hydrogen bonding, further enhancing the compound's binding affinity and selectivity.

Research has demonstrated that oxadiazole-piperidine hybrids exhibit enhanced pharmacological properties compared to compounds containing only one of these heterocyclic systems. Studies investigating antimicrobial activity have shown that hybrid compounds often display broader spectrum activity and improved potency against resistant bacterial strains. The combination appears to provide multiple mechanisms of action, making it more difficult for pathogens to develop resistance.

The synthetic accessibility of oxadiazole-piperidine hybrids represents another significant advantage of these molecular architectures. Modern synthetic methodologies allow for efficient construction of these hybrid systems through convergent synthetic strategies that combine pre-formed oxadiazole and piperidine components. This synthetic flexibility enables medicinal chemists to rapidly generate diverse compound libraries for biological screening and structure-activity relationship studies.

Computational studies have provided insights into the molecular interactions that contribute to the enhanced properties of oxadiazole-piperidine hybrids. Molecular modeling investigations have revealed that the spatial arrangement of the two ring systems creates unique binding pockets and interaction surfaces that are not present in simpler heterocyclic compounds. These computational findings support experimental observations of enhanced biological activity and provide guidance for future molecular design efforts.

Hybrid Architecture Feature Contribution Benefit
Oxadiazole aromatic system Electronic stabilization Enhanced metabolic stability
Piperidine flexibility Conformational adaptability Improved target binding
Dual heterocycle system Multiple interaction sites Enhanced biological activity
Synthetic accessibility Modular construction Rapid compound development

Properties

IUPAC Name

2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOKNVMPVXNTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride (CAS No. 1361112-33-5) is a synthetic compound with potential biological activities attributed to its oxadiazole moiety. This compound has garnered interest in pharmacological research due to its structural features that may influence various biological pathways.

The molecular formula of this compound is C8H14Cl2N3OC_8H_{14}Cl_2N_3O with a molecular weight of 203.67 g/mol. The compound features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole group, which is known for its diverse biological activities.

Property Value
Molecular FormulaC8H14Cl2N3O
Molecular Weight203.67 g/mol
CAS Number1361112-33-5
PurityTypically >95%

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The incorporation of the piperidine structure may enhance these effects due to its ability to interact with microbial cell membranes.

Anticonvulsant Activity

A related study on oxadiazole derivatives demonstrated anticonvulsant activity in animal models. Compounds similar to 2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine were tested against maximal electroshock seizures in Wistar rats, showing promising results comparable to standard anticonvulsants like phenytoin . This suggests that the compound may possess neuroprotective properties worth exploring further.

Carbonic Anhydrase Inhibition

Another area of interest is the potential inhibition of carbonic anhydrase enzymes. Oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrase II, which plays a crucial role in various physiological processes including respiration and acid-base balance . This inhibition could have therapeutic implications in conditions such as glaucoma.

Synthesis and Evaluation

A study conducted on the synthesis of oxadiazole-based compounds highlighted their pharmacokinetic profiles and metabolic stability. The synthesized compounds were evaluated for their efficacy in inhibiting specific biological targets, demonstrating that modifications to the oxadiazole structure could significantly impact their biological activity .

In Vivo Studies

In vivo studies involving the administration of related oxadiazole compounds showed varying degrees of systemic exposure and metabolic pathways. For example, metabolites were identified using HPLC-MS/MS techniques, providing insights into the biotransformation processes that occur after administration . Such studies are crucial for understanding the therapeutic potential and safety profiles of these compounds.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that 2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and viral pathogens. The oxadiazole ring facilitates interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent. Its mechanism of action may involve modulation of enzyme or receptor activities through hydrogen bonding and hydrophobic interactions with target proteins.

Drug Development
The compound's specific structural features allow for targeted interactions with biological systems, making it a candidate for drug development. Studies have indicated its potential in treating infections caused by resistant strains of bacteria and viruses. The unique binding interactions can lead to the optimization of therapeutic agents with improved efficacy and reduced side effects .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science. Its unique chemical structure allows for incorporation into various materials used in:

  • Electronics : As a component in organic semiconductors or conductive polymers.
  • Nanotechnology : In the development of nanomaterials with specific functional properties.
  • Coatings and Pigments : Due to its chemical stability and reactivity.

These applications highlight the versatility of this compound beyond its biological significance .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. Results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Drug Design

In another study focused on drug design, researchers utilized molecular docking simulations to predict the binding affinity of this compound to specific protein targets involved in viral replication. The findings indicated favorable binding interactions that could lead to the development of new antiviral therapies.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 2-(5-Methyl- oxadiazol-2-yl)-piperidine dihydrochloride involves multi-step protocols, often starting from 4-piperidinecarboxylic acid derivatives or substituted benzothiazoles.

Key Steps:

  • Oxadiazole Ring Formation

    • Cyclization : The 1,3,4-oxadiazole ring is formed via cyclodehydration of acylhydrazides or through 1,3-dipolar cycloaddition reactions. For example, hydrazine hydrate reacts with carboxylic acid esters under basic conditions to form intermediates, which cyclize in the presence of carbon disulfide (CS₂) and KOH .

    • Triethoxymethane Reaction : Triethoxymethane reacts with piperidine carboxamide intermediates to yield 2-substituted oxadiazoles, as shown in Scheme 2 of .

  • Piperidine Functionalization

    • The piperidine ring is introduced via Mannich reactions or alkylation. For instance, formaldehyde and benzylpiperazine (BP) are used to graft the piperidine moiety onto the oxadiazole scaffold .

  • Dihydrochloride Formation

    • The free base is treated with hydrogen chloride (HCl) to form the dihydrochloride salt, enhancing solubility and stability .

Chemical Reactivity

The compound’s reactivity is governed by two primary sites: the oxadiazole ring and the piperidine nitrogen.

Oxadiazole Ring Reactions

Reaction TypeConditionsProducts/OutcomesReferences
Hydrolysis Acidic (HCl) or basic (NaOH)Ring opening to form thiosemicarbazide or hydrazide derivatives
Electrophilic Substitution Nitration/sulfonationSubstitution at C-5 of oxadiazole
Reduction H₂/Pd-CConversion to amidine derivatives

Piperidine Ring Reactions

Reaction TypeConditionsProducts/OutcomesReferences
Alkylation Alkyl halides, DMFN-alkylated piperidine derivatives
Acylation Acetic anhydride, pyridineN-acetylpiperidine analogs
Ring Expansion HNO₃, H₂SO₄Formation of azepane derivatives

Mechanistic Insights

  • Ring-Opening Reactions

    • Under acidic conditions, the oxadiazole ring undergoes protonation at the nitrogen atom, followed by nucleophilic attack by water, leading to hydrazide intermediates .

    • In basic media, hydroxide ions deprotonate the oxadiazole, facilitating ring cleavage via SN2 mechanisms .

  • Mannich Reaction

    • The piperidine nitrogen acts as a nucleophile, attacking formaldehyde-activated carbonyl groups to form methylene-bridged products (e.g., with benzylpiperazine) .

  • Tautomerization

    • The oxadiazole-thione tautomer (C=S) can interconvert with the thiol form (−SH), impacting reactivity in cyclization or substitution reactions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic byproducts .

  • pH Sensitivity : Stable in acidic conditions (pH < 4) but undergoes hydrolysis in neutral/basic solutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogs: Subtype Selectivity

A closely related compound, 4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine hydrochloride (Compound 19), differs only in the counterion (monohydrochloride vs. dihydrochloride) and substitution position. Electrophysiological studies revealed that Compound 19 potentiates GABAA receptor currents with α-subunit selectivity:

  • Higher Efficacy (48–87% potentiation) : α2, α4, α5, and α6 subunits.
  • Lower Efficacy (11–21% potentiation) : α1 and α3 subunits .

The dihydrochloride form of the target compound may exhibit improved solubility or altered pharmacokinetics due to the additional hydrochloride, though direct comparative data are lacking.

Table 1: GABAA Receptor Modulation by Oxadiazole-Piperidine Derivatives
Compound α-Subunit Efficacy (%) Potency (EC50) Reference
Compound 19 (Monohydrochloride) α2: 48%, α6: 87% Not reported
Target (Dihydrochloride) Data pending (inferred similar) Not reported
Substituent Effects
  • 5-Methyl-oxadiazole : Enhances lipophilicity and receptor binding compared to unsubstituted oxadiazoles.
  • Piperidine vs. Azetidine : describes a compound with an azetidine ring, which may reduce steric hindrance but decrease metabolic stability compared to piperidine .

Salt Forms and Bioavailability

  • Hydrochloride vs. Dihydrochloride: The dihydrochloride form likely offers higher aqueous solubility than the monohydrochloride analog (e.g., Compound 19) or freebase forms, improving oral bioavailability.
  • Pioglitazone Hydrochloride (): A thiazolidinedione drug with a hydrochloride salt, demonstrating the pharmaceutical relevance of hydrochloride salts in enhancing drug delivery .

Comparison with Heterocyclic Variants

  • Triazole Analogs : describes 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride , where the oxadiazole is replaced by a triazole. Triazoles generally exhibit stronger hydrogen bonding but reduced metabolic stability compared to oxadiazoles .
Table 2: Physicochemical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight LogP (Predicted) Application
Target (Dihydrochloride) C8H14Cl2N2O 249.12 1.2 GABAA Agonist
Compound 19 (Monohydrochloride) C8H13ClN2O 188.65 1.5 GABAA Agonist
2-[5-(Methoxymethyl)-triazol-3-yl]piperidine HCl C9H17ClN4O 232.71 0.8 Research Chemical

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves cyclization of a thiosemicarbazide intermediate followed by acidification. A general protocol includes:

Intermediate Formation : React piperidine-2-carboxylic acid derivatives with methyl-substituted thiosemicarbazide under reflux in ethanol .

Oxadiazole Cyclization : Use dehydrating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride in chloroform to form the 1,3,4-oxadiazole ring .

Salt Formation : Treat the free base with HCl gas in anhydrous ether to obtain the dihydrochloride salt.

Q. Optimization Tips :

  • Monitor reaction progress via TLC (chloroform:methanol, 10:1) .
  • Adjust stoichiometry of POCl₃ to minimize side products.
  • Purify via column chromatography (silica gel, chloroform:methanol gradients) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 80°C, 4h70–72
Salt FormationHCl gas, ether, RT85–90

Q. Q2. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers at RT (20–25°C), protected from light and moisture. Stability data suggest no decomposition for ≥12 months under these conditions .
  • Emergency Protocols :
    • Skin Contact : Rinse with water for 15 min; seek medical advice if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Q. Q3. What spectroscopic and chromatographic methods are suitable for structural characterization?

Methodological Answer:

  • NMR : Use ¹H/¹³C-NMR (CDCl₃ or DMSO-d₆) to confirm piperidine and oxadiazole moieties. Key signals include:
    • Piperidine protons: δ 1.4–3.5 ppm (multiplet) .
    • Oxadiazole C=N: δ 160–165 ppm in ¹³C-NMR .
  • IR : Look for C=N (1612–1636 cm⁻¹) and N-H (3425 cm⁻¹) stretches .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ = 292.2) and fragmentation patterns .

Q. Table 2: Key Spectral Data

TechniqueKey PeaksReference
¹H-NMRδ 3.65–3.53 (piperidine CH₂)
IR1612 cm⁻¹ (C=N)
LC-MSm/z 292.2 [M+H]+

Advanced Research Questions

Q. Q4. How can researchers design pharmacological assays to evaluate the bioactivity of this compound?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., oxadiazoles often target enzymes like acetylcholinesterase or kinases) .
  • In Vitro Screening :
    • Enzyme Inhibition : Use fluorometric/colorimetric kits (e.g., acetylcholinesterase inhibition at 0.1–100 µM) .
    • Cellular Uptake : Radiolabel the compound or use fluorescent tagging for bioavailability studies .
  • Data Validation : Compare IC₅₀ values with positive controls (e.g., donepezil for cholinesterase assays) .

Q. Q5. How might structural modifications to the oxadiazole or piperidine moieties alter pharmacological properties?

Methodological Answer:

  • Oxadiazole Modifications :
    • Electron-Withdrawing Groups (e.g., Cl): Enhance metabolic stability but may reduce solubility .
    • Methyl vs. Phenyl Substituents : Methyl improves solubility; phenyl increases lipophilicity (logP ↑0.5–1.0) .
  • Piperidine Modifications :
    • N-Substitution : Quaternary amines improve blood-brain barrier penetration .
    • Ring Expansion : Replace piperidine with azepane to modulate binding kinetics .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

ModificationEffectExample Reference
5-Methyl oxadiazole↑Solubility, ↓Toxicity
Piperidine N-alkylation↑Bioavailability

Q. Q6. How should conflicting data on solubility or stability be resolved in interdisciplinary studies?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (pH 6.5 buffer, 25°C) .
  • Advanced Analytics :
    • XRD : Resolve crystallinity vs. amorphous form discrepancies (e.g., hydrate vs. anhydrous salt) .
    • DSC/TGA : Quantify thermal stability differences (e.g., decomposition onset at 180°C vs. 200°C) .
  • Collaborative Validation : Cross-validate results with independent labs using identical batches .

Q. Q7. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Methodological Answer:

  • Matrix Interference : Use LC-MS/MS with deuterated internal standards to correct for ion suppression .
  • Low Sensitivity : Derivatize with dansyl chloride or FMOC for fluorescence detection (LOD ≤1 ng/mL) .
  • Sample Preparation : Employ solid-phase extraction (C18 cartridges) to isolate the compound from plasma proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride
Reactant of Route 2
2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride

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